

Technical Guide: Isocyanatoacetaldehyde Dimethyl Acetal (CAS 71189-22-5)

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Compound of Interest

Compound Name:	2-Isocyanato-1,1-dimethoxyethane
CAS No.:	71189-22-5
Cat. No.:	B2483966

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A Bifunctional "Masked" Reagent for Heterocyclic Scaffold Construction

Executive Summary

Isocyanatoacetaldehyde dimethyl acetal (also known as 2,2-Dimethoxyethyl isocyanate) is a specialized building block characterized by its dual reactivity: it contains a highly electrophilic isocyanate group and a chemically stable acetal group.

In drug discovery, this reagent serves as a "masked" alpha-isocyanato aldehyde. Direct handling of alpha-isocyanato aldehydes is often impractical due to their instability (polymerization/hydrolysis). CAS 71189-22-5 overcomes this by keeping the aldehyde latent (protected as an acetal) until the isocyanate chemistry is complete, enabling the controlled synthesis of 2-imidazolidinones, hydantoins, and pyrimidines—privileged scaffolds in kinase inhibitors and GPCR ligands.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

Property	Data
CAS Number	71189-22-5
IUPAC Name	2-Isocyanato-1,1-dimethoxyethane
Synonyms	2,2-Dimethoxyethyl isocyanate; Isocyanatoacetaldehyde dimethyl acetal
Molecular Formula	C ₅ H ₉ NO ₃
Molecular Weight	131.13 g/mol
Physical State	Colorless to pale yellow liquid
Boiling Point	~50–55 °C at 10 mmHg (estimated based on analogues)
Density	~1.08 g/mL
Storage	2–8°C, under inert atmosphere (Argon/Nitrogen). ^{[1][2]} Moisture Sensitive.

Reactivity Matrix:

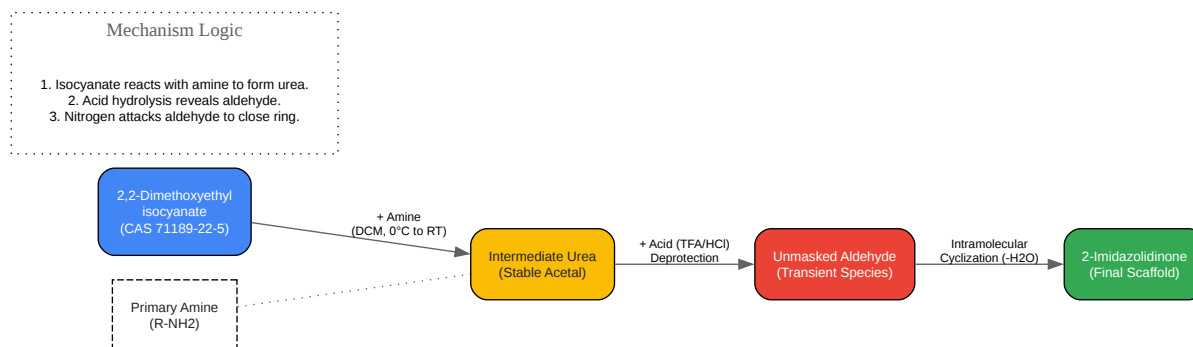
- Isocyanate (-N=C=O): Reacts with nucleophiles (amines, alcohols, thiols) under neutral/basic conditions.
- Acetal (-CH(OMe)₂): Stable to base/nucleophiles; hydrolyzes to aldehyde (-CHO) under acidic conditions.

Mechanistic Utility: The "Masked" Aldehyde Strategy

The primary value of this reagent lies in its orthogonality. You can functionalize the nitrogen terminus via the isocyanate without disturbing the carbon terminus (acetal). Once the urea or carbamate is formed, acid treatment unmaskes the aldehyde, triggering immediate intramolecular cyclization.

3.1 Reaction Pathway Visualization

The following diagram illustrates the conversion of CAS 71189-22-5 into an Imidazolidin-2-one scaffold, a common core in bioactive molecules.



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Caption: Step-wise transformation from isocyanate precursor to cyclic imidazolidinone scaffold via acid-mediated unmasking.

Experimental Protocol: Synthesis of N-Substituted Imidazolidin-2-ones

This protocol describes the synthesis of a generic 1-aryl-2-imidazolidinone. This workflow validates the reagent's utility in creating cyclic ureas.

Phase 1: Urea Formation (Nucleophilic Addition)

Objective: Covalent attachment of the amine to the isocyanate linker.

- Preparation: In a flame-dried round-bottom flask under Argon, dissolve 1.0 equiv of the primary amine (e.g., aniline or benzylamine) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

- Addition: Cool the solution to 0°C. Add 1.1 equiv of 2,2-Dimethoxyethyl isocyanate (CAS 71189-22-5) dropwise via syringe.
 - Note: The reaction is exothermic. Control addition rate to maintain temperature.
- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
 - Monitoring: Check by TLC or LC-MS. The isocyanate peak should disappear, and a new Urea peak [M+H]⁺ should appear.
- Workup: Concentrate the solvent in vacuo. The resulting urea acetal is typically stable and can be used directly or purified by flash chromatography if necessary.

Phase 2: Cyclization (Acid-Mediated Deprotection/Condensation)

Objective: Unmasking the aldehyde to force ring closure.

- Dissolution: Redissolve the crude urea acetal in Formic Acid (neat) or a mixture of TFA/DCM (1:1).
 - Alternative: For acid-sensitive substrates, use catalytic p-TsOH in refluxing toluene with a Dean-Stark trap.
- Cyclization: Stir at RT for 12–24 hours (for TFA/Formic acid) or Reflux for 2–4 hours (for Toluene/p-TsOH).
 - Mechanism:^{[3][4][5]} The acetal hydrolyzes to the aldehyde. The urea nitrogen (N1) attacks the aldehyde carbonyl, followed by loss of water (dehydration) to form the double bond (imidazolone) or reduction to the saturated imidazolidinone depending on specific conditions/reductants used (e.g., adding Et₃SiH for reductive cyclization).
- Isolation:
 - Quench with saturated aqueous NaHCO₃ (carefully, gas evolution).
 - Extract with EtOAc (3x).
 - Dry over Na₂SO₄ and concentrate.

- Purification: Recrystallize or purify via silica gel chromatography (MeOH/DCM gradient).

Applications in Drug Development[15]

1. Kinase Inhibitor Scaffolds

Many kinase inhibitors require a "hinge-binding" motif. The 2-imidazolidinone ring, synthesized using CAS 71189-22-5, serves as a bioisostere for cyclic ureas or lactams, providing hydrogen bond donors/acceptors in a rigid conformation.

2. Diversity-Oriented Synthesis (DOS)

Because the isocyanate reacts with any nucleophile:

- Reaction with Amines

Imidazolidinones (Cyclic Ureas).

- Reaction with Alcohols

Oxazolidinones (Cyclic Carbamates).

- Reaction with Hydrazines

Triazolones.

This versatility makes CAS 71189-22-5 a high-value reagent for generating diverse libraries of heterocycles from a single precursor.

Safety & Handling Guidelines (E-E-A-T)

Critical Hazard: Isocyanates are potent respiratory sensitizers.

- Inhalation Risk: Never handle CAS 71189-22-5 on an open bench. Use a certified fume hood.
- Moisture Sensitivity: The isocyanate group reacts with water to form the corresponding amine and CO₂. This can pressurize sealed vessels. Store under inert gas.

- Decontamination: Spills should be treated with a neutralizing solution (50% ethanol, 40% water, 10% concentrated ammonia) to quench the isocyanate.

Self-Validating Safety Check: Before starting the reaction, ensure a bottle of saturated aqueous sodium bicarbonate is available. If the reaction vigorously evolves gas (CO₂) upon acid addition, it confirms the presence of the acetal/carbonate species, but excessive gas during the initial isocyanate addition implies wet solvents (hydrolysis of isocyanate).

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